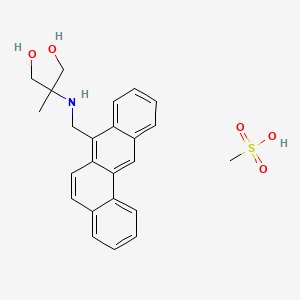![molecular formula C13H18ClNO4 B14320434 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid CAS No. 112451-00-0](/img/structure/B14320434.png)
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-phenyl-2-azabicyclo[410]heptane;perchloric acid is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane typically involves cyclopropanation reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory methods.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation and radical initiators for oxidation reactions. Conditions typically involve mild temperatures and the use of solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions include various functionalized derivatives of the azabicyclo[4.1.0]heptane structure, which can be further utilized in synthetic chemistry.
Scientific Research Applications
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the synthesis of materials with unique structural properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane involves its interaction with molecular targets such as nitric oxide synthase. The compound’s bicyclic structure allows it to inhibit the activity of this enzyme, thereby reducing the production of nitric oxide . This mechanism is of particular interest in the context of inflammatory diseases and cancer.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Another azabicyclo compound with a different ring structure.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic structure and is used in similar synthetic applications.
Uniqueness
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane is unique due to its specific bicyclic structure and the presence of a phenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of complex organic molecules and in medicinal chemistry.
Properties
CAS No. |
112451-00-0 |
|---|---|
Molecular Formula |
C13H18ClNO4 |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
2-methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid |
InChI |
InChI=1S/C13H17N.ClHO4/c1-14-9-5-8-12-10-13(12,14)11-6-3-2-4-7-11;2-1(3,4)5/h2-4,6-7,12H,5,8-10H2,1H3;(H,2,3,4,5) |
InChI Key |
WOEHABQQTCDMJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2C1(C2)C3=CC=CC=C3.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


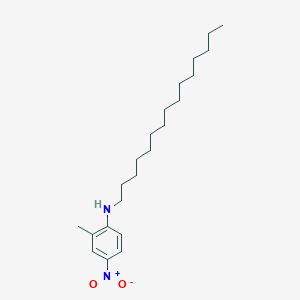
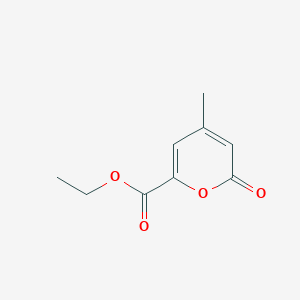
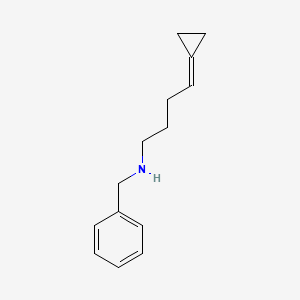
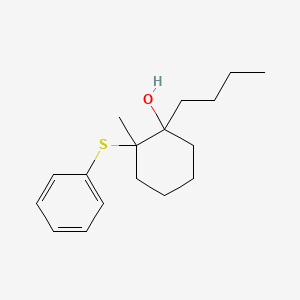
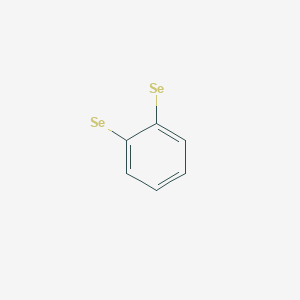
![N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide](/img/structure/B14320389.png)
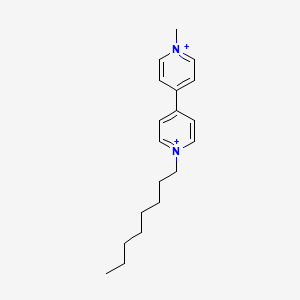
![Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14320393.png)


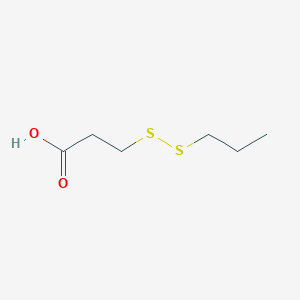
![9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14320428.png)

